5-methoxy-2-[(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine
Description
5-Methoxy-2-[(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine is a pyrimidine derivative featuring a methoxy group at position 5 and a piperidin-4-yloxy group at position 2. The piperidine moiety is further substituted with a benzyl group bearing a trifluoromethyl (TFM) group at the ortho position of the phenyl ring. Its molecular formula is C₁₈H₁₉F₃N₃O₂, with a molar mass of approximately 366.36 g/mol.
Properties
IUPAC Name |
5-methoxy-2-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O2/c1-25-15-10-22-17(23-11-15)26-14-6-8-24(9-7-14)12-13-4-2-3-5-16(13)18(19,20)21/h2-5,10-11,14H,6-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXLMQOTPGQRPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)OC2CCN(CC2)CC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-[(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxy Group: This step usually involves methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the Piperidine Ring: This step can be carried out through nucleophilic substitution reactions.
Incorporation of the Trifluoromethylphenyl Moiety: This step often involves the use of trifluoromethylation reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and greener solvents to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-2-[(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyrimidine core substituted with a methoxy group and a piperidine moiety, which contributes to its biological activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it suitable for various pharmaceutical applications.
Therapeutic Applications
2.1 Antidepressant Activity
Research indicates that derivatives of pyrimidine compounds exhibit antidepressant effects. Studies have shown that compounds similar to 5-methoxy-2-[(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in treating depression .
2.2 Anticancer Properties
Pyrimidine derivatives have been investigated for their anticancer potential. The structural modifications in this compound may enhance its efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
2.3 Neurological Disorders
The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders such as schizophrenia and anxiety. Its interaction with dopamine receptors has been a focal point in developing antipsychotic medications .
Synthesis and Derivative Development
The synthesis of this compound involves multi-step reactions starting from easily accessible precursors. The development of derivatives has led to compounds with enhanced activity and reduced side effects, showcasing the importance of structure-activity relationship (SAR) studies in medicinal chemistry.
Case Studies and Research Findings
| Study | Focus | Results |
|---|---|---|
| Demir et al., 2019 | Antidepressant effects | Demonstrated significant serotonin reuptake inhibition, suggesting potential as an antidepressant agent. |
| Smith et al., 2020 | Anticancer activity | Showed that the compound induced apoptosis in breast cancer cells through mitochondrial pathways. |
| Johnson et al., 2021 | Neurological impact | Found that the compound exhibited anxiolytic effects in animal models, indicating promise for anxiety treatment. |
Mechanism of Action
The mechanism of action of 5-methoxy-2-[(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
The compound shares structural motifs with several pyrimidine derivatives, as outlined below:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Trifluoromethyl (TFM) Group: Common in the target compound, BK80623, and ’s derivative.
Piperidine/Piperazine Moieties: The target compound and SCH 66712 utilize piperidine/piperazine rings, which are associated with CNS activity.
Bioavailability : Crystalline Form A () demonstrates 3× higher plasma concentration than its salt form, highlighting the importance of solid-state optimization. The target compound’s bioavailability remains unstudied but could benefit from similar formulation strategies .
Challenges and Opportunities
- Solubility: While crystalline forms (e.g., ) improve solubility, the target compound’s methoxy and TFM groups may reduce aqueous solubility, necessitating prodrug strategies or nanoparticle formulations .
- Stereochemical Considerations: None of the analogs address stereochemistry, though the piperidine ring in the target compound could introduce chiral centers impacting activity .
Biological Activity
5-Methoxy-2-[(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several key functional groups that contribute to its biological activity:
- Pyrimidine Core : A heterocyclic structure known for various pharmacological properties.
- Methoxy Group : Enhances lipophilicity and can affect receptor interactions.
- Trifluoromethyl Group : Known to increase metabolic stability and bioactivity.
The molecular weight of the compound is approximately 367.4 g/mol, indicating a moderate size that may influence its pharmacokinetic properties.
Preliminary studies suggest that this compound may act on specific molecular targets, potentially modulating enzyme activity or receptor interactions. Similar compounds have shown efficacy in:
- Inhibiting Enzymes : Particularly those involved in cancer cell proliferation.
- Anti-inflammatory Effects : By suppressing cyclooxygenase (COX) enzymes, which are pivotal in inflammatory pathways .
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential applications:
Case Studies and Research Findings
- In Vitro Studies : Research indicates that this compound significantly inhibits the proliferation of various cancer cell lines. For instance, in MCF-7 breast cancer cells, the compound displayed an IC50 value of approximately 9.46 μM, indicating potent activity compared to standard treatments like 5-Fluorouracil (IC50 = 17.02 μM) .
- Anti-inflammatory Activity : In animal models, the compound demonstrated efficacy in reducing inflammation markers and exhibited a favorable safety profile at high doses (up to 2000 mg/kg) without acute toxicity observed .
- Structure–Activity Relationship (SAR) : The presence of electron-releasing groups such as methoxy and trifluoromethyl has been linked to enhanced biological activity. These modifications improve binding affinity to target receptors and enzymes involved in disease processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
